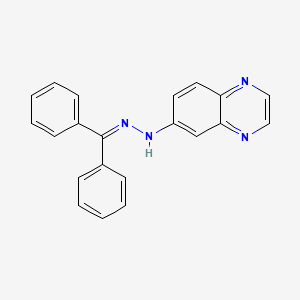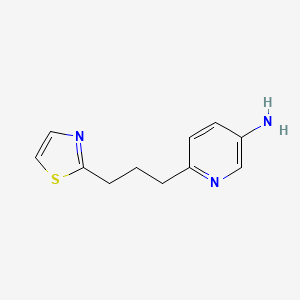
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is an organic compound with the molecular formula C33H48Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 3,7-dimethyloctyl groups at the 9 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,7-dimethyloctyl)fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds as reagents and is catalyzed by palladium.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling can yield various substituted fluorenes, which are valuable intermediates in the synthesis of conjugated polymers .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used in the synthesis of polymer semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conjugated Polymers: It is used in the preparation of conjugated polymers, which have applications in light-emitting devices, sensors, and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene in organic electronics involves its ability to facilitate charge transport. The presence of bromine atoms and alkyl groups enhances the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility in conjugated polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with octyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dihexylfluorene: Contains hexyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Lacks the long alkyl chains, making it less soluble and processable.
Uniqueness
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is unique due to the presence of 3,7-dimethyloctyl groups, which enhance its solubility and processability compared to other similar compounds. This makes it particularly valuable in the fabrication of solution-processed organic electronic devices .
Eigenschaften
Molekularformel |
C33H48Br2 |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-bis(3,7-dimethyloctyl)fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3 |
InChI-Schlüssel |
ZYVVOYHQVKQGEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetic acid](/img/structure/B8353248.png)



![[2-[(4-Chlorophenyl)sulfonylaminomethyl)indan-5-yl]acetic acid](/img/structure/B8353270.png)






![2,3-Dimethyl-8-(2,6-dimethylbenzylamino)imidazo[1,2-a]pyridine](/img/structure/B8353310.png)
